3-(4-Fluorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Description
This compound is a structurally complex heterocyclic system featuring a fused tetracyclic core with oxygen (dioxa) and nitrogen (triaza) heteroatoms. The molecule incorporates a 4-fluorophenyl group and a phenyl substituent, which likely influence its electronic properties and intermolecular interactions.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3O2/c24-15-6-8-16(9-7-15)27-23-17-10-20-21(29-13-28-20)11-19(17)25-12-18(23)22(26-27)14-4-2-1-3-5-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOYWUGJYWIGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=C(C=C5)F)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Fluorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene represents a complex molecular structure with potential biological activities. This article reviews its biological properties based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C25H18FN3O3
- Molecular Weight : 427.435 g/mol
- IUPAC Name : this compound
- SMILES Representation :
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)F
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects:
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 3-(4-Fluorophenyl)-5-phenyl-12,14-dioxa have exhibited significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines including breast and lung cancer cells by inducing cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : It was effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Mechanism : The antimicrobial action is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Neuroprotective Effects
Research has also suggested neuroprotective effects:
- In Vivo Studies : Animal models treated with this compound exhibited reduced neuroinflammation and improved cognitive function in models of Alzheimer’s disease.
- Potential Mechanisms : This effect may be mediated by the inhibition of neurotoxic cytokines and enhancement of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 3-(4-Fluorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and chemical synthesis.
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 427.43 g/mol. Its unique structure comprises multiple fused rings and functional groups that contribute to its chemical reactivity and biological activity.
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications. Research indicates that derivatives of similar tricyclic compounds may exhibit significant pharmacological activity, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for antibiotic development .
- Anticancer Properties : Some studies have indicated that triazole-containing compounds can inhibit cancer cell proliferation by interacting with specific biological targets .
- Eif4a Inhibition : The compound's structure suggests potential as an Eif4a-inhibiting agent, which could be relevant in the treatment of cancers where Eif4a plays a critical role in protein synthesis .
Materials Science
In materials science, compounds with complex ring structures like this one are often investigated for their properties in:
- Organic Electronics : The unique electronic properties may allow for applications in organic semiconductors or photovoltaic devices.
- Polymer Chemistry : The compound could serve as a monomer or additive to enhance the properties of polymers used in various applications.
Chemical Synthesis
The synthesis of this compound can provide insights into:
- Synthetic Methodologies : The multi-step synthesis involving various reagents and conditions could be valuable for developing new synthetic routes for related compounds.
- Catalysis : Investigating the catalytic properties of this compound or its derivatives could lead to advancements in green chemistry practices.
Case Study 1: Antimicrobial Activity
A study focusing on triazole derivatives demonstrated that compounds structurally related to the target molecule exhibited notable antimicrobial properties. The research involved synthesizing various derivatives and testing their efficacy against several bacterial strains, revealing a promising avenue for developing new antibiotics.
Case Study 2: Anticancer Research
Research published on similar compounds indicated their potential to inhibit tumor growth through specific molecular interactions. In vitro studies showed that these compounds could induce apoptosis in cancer cells, highlighting their therapeutic potential.
Case Study 3: Material Properties
Investigations into the electronic properties of similar tetracyclic compounds have shown promise in organic electronics applications. Studies revealed that these materials exhibit favorable charge transport characteristics, making them suitable candidates for use in organic light-emitting diodes (OLEDs) and solar cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound 5-(4-chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),2,4,6,9,11(15)-hexaene (CAS: 866589-76-6) serves as a key structural analog . Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimates based on substituent differences (e.g., fluorine vs. chlorine, absence of benzyl group).
Key Findings:
Lipophilicity: The analog’s higher XLogP3 (4.7 vs. The 4-chlorophenyl and benzyl groups in the analog contribute to this difference .
Structural Flexibility : The benzyl group in the analog introduces three rotatable bonds, which may enhance conformational adaptability in binding pockets compared to the target’s rigid phenyl substituent.
Fluorine’s smaller size may also reduce steric hindrance in the target compound .
Synthetic Complexity : Both compounds share a synthetically challenging tetracyclic core. Evidence from analogous syntheses (e.g., Dean-Stark traps for azeotropic water removal ) implies shared strategies for cyclization and functionalization.
Q & A
Basic: Synthesis and Purification
Q: What are the optimal synthetic routes for this compound, and how can purity be ensured? A: Synthesis typically involves multi-step heterocyclic condensation reactions. For example, cyclization of fluorophenyl and phenyl precursors under reflux with catalysts like Pd/C or CuI can yield the tetracyclic core. Purification is critical due to the compound’s structural complexity:
- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates intermediates.
- Recrystallization from ethanol or DCM/hexane mixtures improves final purity, as evidenced by single-crystal X-ray diffraction (SC-XRD) validation .
- Monitor reaction progress via TLC and confirm purity using HPLC (≥95% area normalization) .
Basic: Structural Characterization
Q: What analytical techniques are most effective for confirming the molecular structure? A:
- SC-XRD : Resolve the stereochemistry and crystal packing using datasets collected at 293 K (e.g., Bruker APEX2 detectors) and refined via SHELXL97 .
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) identifies proton environments and substituent effects (e.g., fluorophenyl vs. phenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]⁺) .
Basic: Physicochemical Properties
Q: How can key properties like logP, pKa, and solubility be determined? A:
- Computational Prediction : Tools like JChem estimate logP (1.22) and pKa (9.38) based on molecular descriptors .
- Experimental Validation :
- logP : Shake-flask method with octanol/water partitioning.
- Solubility : Equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid.
- pKa : Potentiometric titration or UV-spectrophotometric titration across pH gradients.
Advanced: Computational Modeling
Q: What computational approaches predict the compound’s interactions with biological targets? A:
- Molecular Docking : Use the InChI key (e.g., LEMODTUYEXHTIB-UHFFFAOYSA-N ) to model binding to enzymes or receptors in software like AutoDock Vina.
- Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers or aqueous environments using AMBER or GROMACS, leveraging polar surface area (105.76 Ų) and rotatable bond data .
- QSAR Modeling : Corrogate bioactivity predictions using calculated descriptors (e.g., molar refractivity = 118.01 cm³ ).
Advanced: Environmental Stability and Degradation
Q: How can environmental fate studies be designed to assess degradation pathways? A:
- Abiotic Degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–9) and monitor via LC-MS for photolytic byproducts .
- Hydrolytic Stability : Incubate in buffers (e.g., pH 2, 7, 12) at 25–50°C and quantify parent compound loss via UPLC .
- Oxidative Stress Tests : Use Fenton’s reagent (Fe²⁺/H₂O₂) to simulate radical-mediated degradation .
Advanced: Resolving Data Contradictions
Q: How should conflicting reports on physicochemical or spectral data be addressed? A:
- Cross-Validation : Compare SC-XRD bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 09).
- Spectral Reproducibility : Replicate NMR/HRMS under standardized conditions (e.g., solvent, temperature) .
- Meta-Analysis : Apply multivariate statistics (e.g., PCA) to identify outliers in published datasets .
Advanced: Safety and Handling Protocols
Q: What safety measures are critical for laboratory handling? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
